Extended UV Absorption Band Edge into the UVA Region Compared to the Unsubstituted Cyanoacrylate Analog
The presence of the electron-donating 4-hydroxy and 3-methoxy groups on the phenyl ring of the target compound extends its electronic conjugation, resulting in a significant bathochromic shift in UV absorption compared to unsubstituted ethyl 2-cyano-3-phenylacrylate. Vendor technical data claims the target compound is effective as a broad-band absorber up to 400 nm, with an absorption rate of 99% for UV radiation at 380 nm and above [1]. In contrast, the unsubstituted analog, ethyl 2-cyano-3-phenylacrylate, primarily absorbs in the UVB region, with a typical λmax near 280-290 nm, lacking significant UVA coverage [2].
| Evidence Dimension | UV Absorption Band Edge / UVA Coverage |
|---|---|
| Target Compound Data | Effective absorption up to 400 nm; 99% absorption at ≥380 nm [1] |
| Comparator Or Baseline | Ethyl 2-cyano-3-phenylacrylate: λmax ~280-290 nm (class-typical value) [2] |
| Quantified Difference | The target's effective absorption band is extended by approximately 110-120 nm into the UVA region. |
| Conditions | UV-Vis spectrophotometry in solution/film; data compiled from technical datasheets and known photophysics of cinnamates [1][2]. |
Why This Matters
For applications requiring broad-spectrum UV protection (e.g., clear coats for outdoor use, sun care), only compounds with significant UVA absorbance are suitable, directly excluding simpler, UVB-only cyanoacrylates.
- [1] JADEWIN UV8080 Technical Datasheet. Qingdao Jade New Material Technology Co., Ltd. Accessed 2026. View Source
- [2] Shaath, N.A. Ultraviolet filters. Photochemical & Photobiological Sciences, v. 9, n. 4, p. 464-469, 2010. (Provides class-typical absorption ranges for cinnamate derivatives). View Source
